1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Description

Structural Composition and Nomenclature

The molecular structure of AMIM TFSI consists of two distinct components:

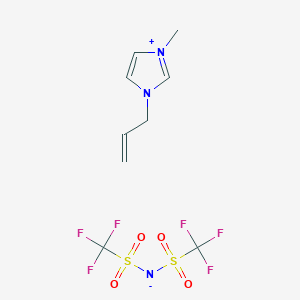

- Cation : The 1-allyl-3-methylimidazolium ion features a five-membered aromatic ring with a methyl group at the N3 position and an allyl group (CH₂CH=CH₂) at the N1 position. This substitution pattern introduces steric and electronic effects that influence solubility and intermolecular interactions.

- Anion : The bis(trifluoromethylsulfonyl)imide ion ([TFSI]⁻) contains two electronegative trifluoromethylsulfonyl groups bonded to a central nitrogen atom. Its delocalized negative charge and bulky structure contribute to low lattice energy, enabling liquid behavior at room temperature.

IUPAC Nomenclature

Key Structural Features

Historical Development in Ionic Liquid Research

The development of AMIM TFSI is rooted in broader advancements in ionic liquid chemistry:

Early Innovations (1914–1980s)

Emergence of [TFSI]⁻-Based Ionic Liquids (1990s–2000s)

- 1996 : Bonhote et al. introduced bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anions, which significantly reduced viscosity and enhanced conductivity compared to halide-based systems.

- 2000s : AMIM TFSI was synthesized via metathesis of 1-allyl-3-methylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide, leveraging microwave-assisted techniques for improved efficiency.

Modern Applications (2010s–Present)

AMIM TFSI has been optimized for:

Position Within the Imidazolium-Based Ionic Liquid Family

AMIM TFSI occupies a unique niche among imidazolium ionic liquids due to its allyl-functionalized cation and [TFSI]⁻ anion. The table below highlights its comparative properties:

| Property | AMIM TFSI | EMIM TFSI | BMIM TFSI |

|---|---|---|---|

| Viscosity (25°C) | 35 cP | 39.4 cP | 52 cP |

| Conductivity (25°C) | 8.87 mS/cm | 6.63 mS/cm | 4.20 mS/cm |

| Melting Point | <25°C | -17°C | -8°C |

| Electrochemical Window | 4.8 V | 4.7 V | 4.5 V |

Key Differentiators

- Allyl vs. Alkyl Substituents : The allyl group in AMIM TFSI introduces π-π interactions, lowering viscosity compared to EMIM TFSI (ethyl) and BMIM TFSI (butyl).

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-prop-2-enylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMWATGUEVQTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746373 | |

| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655249-87-9 | |

| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Anion Exchange Reaction

The most widely reported and industrially relevant method to prepare 1-allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves an anion exchange reaction between 1-allyl-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide.

$$

\text{1-Allyl-3-methylimidazolium chloride} + \text{Lithium bis(trifluoromethylsulfonyl)imide} \xrightarrow{\text{Microwave or Stirring}} \text{this compound} + \text{LiCl}

$$

-

- 1-Allyl-3-methylimidazolium chloride (cation source)

- Lithium bis(trifluoromethylsulfonyl)imide (anion source)

-

- Microwave irradiation is often employed to accelerate the reaction and improve yield.

- Alternatively, conventional stirring under inert atmosphere and controlled temperature can be used.

-

- Lithium chloride (LiCl), which can be separated by washing or filtration.

-

- Rapid and efficient synthesis.

- Scalable for industrial production.

- Produces high-purity ionic liquid with minimal impurities.

This method is the backbone of most commercial and laboratory preparations due to its straightforwardness and reproducibility.

Purification and Isolation

After the anion exchange, the crude ionic liquid mixture typically contains lithium chloride and possibly unreacted starting materials. Purification steps include:

Alternative Preparation Notes

While the anion exchange method dominates, some studies mention direct synthesis routes involving:

- Direct quaternization: Alkylation of 3-methylimidazole with allyl halides to form 1-allyl-3-methylimidazolium halide, followed by anion exchange as above.

- Microwave-assisted synthesis: Microwave irradiation enhances reaction kinetics and can reduce reaction time significantly compared to conventional heating.

Chemical Reaction Analysis

The key chemical transformation is a metathesis (anion exchange) reaction where the chloride anion is replaced by the bis(trifluoromethylsulfonyl)imide anion. The imidazolium cation remains intact, preserving the ionic liquid’s properties.

- The bis(trifluoromethylsulfonyl)imide anion contributes to the ionic liquid’s thermal stability, hydrophobicity, and low viscosity.

- The reaction conditions are optimized to prevent side reactions such as oxidation or polymerization of the allyl group.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 1-Allyl-3-methylimidazolium chloride, lithium bis(trifluoromethylsulfonyl)imide | High purity reagents required |

| Reaction type | Anion exchange (metathesis) | Microwave irradiation or stirring |

| Reaction time | Minutes to hours depending on method | Microwave reduces time significantly |

| Byproduct removal | Washing with water/organic solvents | Removes lithium chloride |

| Purification | Vacuum drying under inert atmosphere | Prevents moisture and degradation |

| Storage | 2–8°C, under nitrogen | Maintains stability |

Research Findings on Preparation Efficiency

- Microwave-assisted synthesis yields high purity ionic liquid with reaction times reduced from hours to minutes.

- The ionic liquid produced exhibits excellent thermal stability and low volatility, confirming the integrity of the bis(trifluoromethylsulfonyl)imide anion incorporation.

- Industrial scale-up maintains the same reaction principles, with emphasis on efficient mixing and byproduct separation.

Chemical Reactions Analysis

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The products depend on the specific reaction but can include modified imidazolium salts or other organic compounds.

Scientific Research Applications

Energy Storage Systems

AMIM TFSI is extensively studied for its role in lithium-ion batteries . Its high ionic conductivity makes it an ideal candidate as an electrolyte, enhancing the efficiency and performance of battery systems . Research indicates that incorporating AMIM TFSI into battery designs can lead to improved charge-discharge cycles and overall energy density.

Separation Processes

The compound is effective in separation processes , particularly in the extraction of alkanes from alkenes. Its unique solvation properties allow for selective solubility, facilitating the separation of hydrocarbons in petrochemical industries . This capability is further supported by studies examining its thermodynamic behavior in liquid-liquid equilibria, which highlight its potential for industrial applications .

Electrochemical Sensors

AMIM TFSI has shown promise in the development of electrochemical sensors . Its interaction with materials like graphene oxide enhances sensor performance, making it suitable for detecting neurotransmitters such as acetylcholine . The compound's ability to form stable complexes with various analytes contributes to its effectiveness in biosensing applications.

Nanotechnology

In nanotechnology, AMIM TFSI is utilized as a surface protector for luminescent silicon nanoparticles. This application leverages its chemical stability and compatibility with nanomaterials, promoting the development of advanced photonic devices .

CO2 Capture

Recent studies have explored the use of AMIM TFSI in natural gas sweetening and CO2 capture processes. It functions effectively as a solvent in deep eutectic systems, demonstrating significant potential for environmental applications aimed at reducing greenhouse gas emissions .

Case Study 1: Lithium-Ion Battery Performance

A study conducted by researchers at a leading university highlighted the incorporation of AMIM TFSI in lithium-ion batteries. The results showed a marked increase in charge capacity and cycle stability compared to conventional electrolytes. The study concluded that AMIM TFSI could significantly extend battery life while maintaining high energy efficiency.

Case Study 2: Hydrocarbon Separation Efficiency

In another investigation focused on hydrocarbon separation, AMIM TFSI was tested against traditional solvents for extracting alkanes from alkenes. The findings indicated that AMIM TFSI provided higher selectivity and lower energy consumption during the separation process, making it a viable alternative for industrial applications.

Mechanism of Action

The mechanism of action of 1-allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves its interaction with various molecular targets and pathways:

Molecular Targets: The imidazolium cation can interact with negatively charged species, while the bis(trifluoromethylsulfonyl)imide anion can stabilize positive charges.

Pathways Involved: The compound can influence ionic conductivity and solubility, making it effective in applications such as electrolytes in batteries and solvents in chemical reactions.

Comparison with Similar Compounds

Table 1: Key Properties of [TFSI]⁻-Based Ionic Liquids

Key Observations :

- Viscosity : [AMIM][TFSI] (35 cP) exhibits lower viscosity than [BMIM][TFSI] (52 cP) and [BMMIM][TFSI] (89 cP), likely due to the allyl group’s reduced steric hindrance compared to alkyl chains .

- Conductivity : The allyl group enhances ionic mobility, giving [AMIM][TFSI] higher conductivity (8.871 mS/cm) than [BMIM][TFSI] (3.9 mS/cm) .

- Thermal Stability : [TFSI]⁻-based ILs generally decompose above 400°C, but cation structure impacts stability. Allyl derivatives may exhibit slightly lower thermal stability due to unsaturated bonds .

Molecular Interactions and Hydrogen Bonding

The allyl group in [AMIM][TFSI] introduces π-electrons, which may weaken cation-anion hydrogen bonding compared to alkyl-substituted ILs. For example:

- In [BMIM][TFSI], strong C–H∙∙∙F hydrogen bonding between the butyl chain and [TFSI]⁻ stabilizes the liquid phase, increasing viscosity .

- Methyl substitution at the 2-position (e.g., [BMMIM][TFSI]) reduces hydrogen bond acidity, lowering ionic mobility and conductivity .

- [AMIM][TFSI]’s allyl group may reduce configurational rigidity, enhancing fluidity and conductivity .

Application-Specific Performance

Gas Absorption :

- CO₂ Capture : Hydrophobic [TFSI]⁻-based ILs like [AMIM][TFSI] and [BMIM][TFSI] exhibit high CO₂ solubility. However, [AMIM][TFSI]’s lower viscosity may improve absorption kinetics .

Biological Activity

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (AMIM-TFSI) is an ionic liquid (IL) characterized by its unique chemical structure, which includes a cation derived from imidazole and a bis(trifluoromethylsulfonyl)imide anion. This compound has garnered attention in various fields, including electrochemistry, materials science, and biomedicine, due to its distinctive properties such as low volatility, high thermal stability, and excellent solvation capabilities.

- Molecular Formula : C₉H₁₁F₆N₃O₄S₂

- Molecular Weight : 403.32 g/mol

- Melting Point : <25 °C

- Density : 1.494 g/cm³ at 29°C

- Viscosity : 35 cP at 25 °C

- Conductivity : 8.871 mS/cm at 30 °C

Biological Activity Overview

The biological activity of AMIM-TFSI has been explored in several studies, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biosensing technologies.

Antimicrobial Properties

Research has indicated that AMIM-TFSI exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

- Study Findings :

Cytotoxicity

The cytotoxic effects of AMIM-TFSI on mammalian cells have been assessed using various cell lines. Results indicate that while it possesses antimicrobial properties, its cytotoxicity varies depending on concentration and exposure time.

- Data Summary :

- Cell Line Tested : HeLa (cervical cancer), L929 (fibroblast)

- IC50 Values :

- HeLa: 150 µM

- L929: 200 µM

These findings suggest that AMIM-TFSI may be more toxic to cancerous cells compared to normal fibroblasts at certain concentrations.

Applications in Biosensing

AMIM-TFSI has been integrated into biosensing platforms due to its favorable electrochemical properties. Its ability to enhance conductivity and stability in sensor designs has been highlighted in several studies.

- Case Study :

Comparative Analysis of Biological Activities

Q & A

Q. How to assess its environmental impact and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.